5-[Ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid
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Overview
Description
5-[Ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid is a synthetic organic compound with the molecular formula C22H25NO4 and a molecular weight of 367.44 g/mol . This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids . The Fmoc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group.
Formation of the Pentanoic Acid Derivative: The protected amino compound is then reacted with ethyl bromoacetate to form the corresponding ester.
Hydrolysis: The ester is hydrolyzed to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
5-[Ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[Ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid has several scientific research applications:
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect amino acids during the assembly of peptide chains.
Medicinal Chemistry: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Biological Research: It is employed in the study of protein-protein interactions and enzyme mechanisms.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[Ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted side reactions during peptide assembly . The Fmoc group can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids to form the desired peptide .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid: This compound also contains the Fmoc group and is used in peptide synthesis.
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Uniqueness
5-[Ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid is unique due to its specific structure, which includes an ethyl group and a pentanoic acid moiety. This structure provides distinct reactivity and properties compared to other Fmoc-protected compounds .
Properties
IUPAC Name |
5-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-2-23(14-8-7-13-21(24)25)22(26)27-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20H,2,7-8,13-15H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLXBPUNDHCDLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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